molecular formula C46H83N13O14 B598525 Gsnkgaiigl-nle CAS No. 163265-32-5

Gsnkgaiigl-nle

Número de catálogo B598525
Número CAS: 163265-32-5
Peso molecular: 1042.247
Clave InChI: KPCIWMFUJJNEFD-WZBQLBBYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Gsnkgaiigl-nle is a synthetic compound that has been studied for its potential to act as a therapeutic and/or diagnostic agent. It is a small molecule that has been synthesized to mimic a natural molecule found in the human body. This compound has been studied for its potential to act as a therapeutic and/or diagnostic agent, and has been found to have both biochemical and physiological effects on the body.

Aplicaciones Científicas De Investigación

Gene Set Enrichment Analysis (GSEA) GSEA is a method for interpreting genome-wide expression profiles by focusing on gene sets, which are groups of genes sharing common biological functions, chromosomal locations, or regulation. It's particularly powerful for understanding cancer-related datasets, revealing biological pathways in conditions where single-gene analysis shows little similarity, such as in studies of patient survival in lung cancer. GSEA is embodied in a software package along with a database of biologically defined gene sets (Subramanian et al., 2005).

Gene Set Variation Analysis (GSVA) GSVA extends the concept of gene set enrichment by estimating the variation of pathway activity over a sample population in an unsupervised manner. It's robust and provides greater biological interpretability compared to single-gene analysis. GSVA is especially useful for differential pathway activity and survival analysis in both microarray and RNA-seq data (Hänzelmann et al., 2013).

Generally Applicable Gene-set Enrichment (GAGE) GAGE is another method for gene set analysis that can handle datasets of various sample sizes and experimental designs. It has shown to outperform other GSA methods by ensuring greater robustness, sensitivity, and biological relevance. GAGE reveals novel and relevant regulatory mechanisms in various biological studies, making it a versatile tool for gene expression data analysis (Luo et al., 2009).

Graph Signal Processing (GSP) in Biological Data Analysis GSP provides tools for processing data defined on irregular graph domains, making it relevant for the analysis and interpretation of biological data such as sensor network data or genomic information. It connects core ideas in GSP with traditional digital signal processing, offering a historical perspective and highlighting recent advances in this field (Ortega et al., 2017).

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H83N13O14/c1-9-12-15-29(46(72)73)56-41(67)30(18-24(4)5)53-36(64)22-51-44(70)37(25(6)10-2)59-45(71)38(26(7)11-3)58-39(65)27(8)52-35(63)21-50-40(66)28(16-13-14-17-47)55-42(68)31(19-33(49)61)57-43(69)32(23-60)54-34(62)20-48/h24-32,37-38,60H,9-23,47-48H2,1-8H3,(H2,49,61)(H,50,66)(H,51,70)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,67)(H,57,69)(H,58,65)(H,59,71)(H,72,73)/t25-,26-,27-,28-,29-,30-,31-,32-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCIWMFUJJNEFD-WZBQLBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H83N13O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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